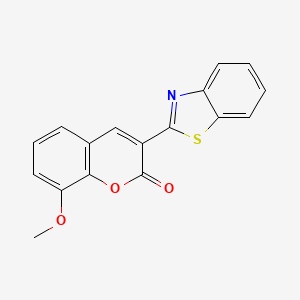

![molecular formula C14H10Cl2N4OS B2666437 N-[(2,4-dichlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide CAS No. 477846-36-9](/img/structure/B2666437.png)

N-[(2,4-dichlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

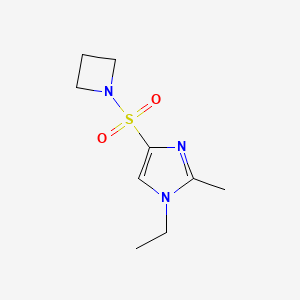

“N-[(2,4-dichlorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide” is a chemical compound with the molecular formula C14H10Cl2N4OS and a molecular weight of 353.22. It is a derivative of pyrrolo[2,3-d]pyrimidine, a class of compounds that have been studied for their anticancer properties .

Synthesis Analysis

The synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique . A mixture of 2,4-dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and sodium methoxide was refluxed in methanol for 1 hour .Molecular Structure Analysis

The chemical structure of similar pyrrolo[2,3-d]pyrimidine derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives include the use of a microwave technique for the preparation of this type of derivatives .Physical and Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C . Its IR spectrum shows peaks at 3137 cm−1 (NH), 1676 cm−1 (C=O), and 1609 cm−1 (C=N). Its 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at 12.1 ppm (s, 1H, NH), 7.51–8.10 ppm (m, 7H, Ar–H), 6.95 ppm (s, 1H, Ar–H), and 3.78 ppm (m, 6H, OCH3) .科学的研究の応用

Antiproliferative Activity

The compound "N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide" shows promising antiproliferative activity against various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer. Its structure was determined using X-ray diffraction and density functional theory (DFT), indicating its potential as an anticancer agent. The compound's molecular docking studies suggest that it could inhibit specific protein targets involved in cancer proliferation (Huang et al., 2020).

Antimicrobial and Anti-inflammatory Agents

Thieno[2,3-d]pyrimidine derivatives have shown significant antibacterial, antifungal, and anti-inflammatory activities. The modification of the thieno[2,3-d]pyrimidine heterocyclic ring with different groups enhances its bioactivity, leading to the development of new antimicrobial and anti-inflammatory agents. These compounds have demonstrated remarkable activity against fungi and bacteria, indicating their potential in treating infectious diseases and inflammation (Tolba et al., 2018).

Synthesis Techniques

Innovative synthesis techniques for thieno[2,3-d]pyrimidine derivatives, such as the use of ultrasound-mediated synthesis, have been developed. These methods offer environmentally friendly, rapid, and convenient approaches to creating a variety of compounds with potential anticancer activities. Such synthesis techniques could facilitate the development of new drugs by allowing for the efficient exploration of chemical space (Tiwari et al., 2016).

Antifungal Effects

Certain derivatives containing the thieno[2,3-d]pyrimidine structure have exhibited significant antifungal effects against various types of fungi, suggesting their potential as antifungal agents. The synthesis of these compounds involves targeted chemical modifications to enhance their biological activity, demonstrating the versatility of thieno[2,3-d]pyrimidine as a core structure for developing new antifungal drugs (Jafar et al., 2017).

Combinatorial Chemistry Applications

The parallel solution-phase synthesis of substituted thieno[2,3-d]pyrimidin-2-ylmethanamines showcases the potential of combinatorial chemistry in rapidly generating libraries of compounds for biological screening. This approach can accelerate the discovery of new bioactive molecules by efficiently exploring structural variations within a given chemical framework (Bogolubsky et al., 2007).

作用機序

While the exact mechanism of action for “N-[(2,4-dichlorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide” is not specified, similar pyrrolo[2,3-d]pyrimidine derivatives have shown promising binding affinities against Bcl2 anti-apoptotic protein . This suggests that these compounds may have potential as anticancer agents.

将来の方向性

The study of pyrrolo[2,3-d]pyrimidine derivatives, including “N-[(2,4-dichlorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide”, is a promising area of research, particularly in the field of anticancer drug development . Further studies are needed to fully understand the potential of these compounds and their mechanisms of action.

特性

IUPAC Name |

N-[(2,4-dichlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N4OS/c15-10-2-1-9(12(16)5-10)6-21-20-8-18-13-11-3-4-22-14(11)19-7-17-13/h1-5,7-8H,6H2,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMHUUPOUYGCHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CONC=NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)CON/C=N\C2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2666358.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2666366.png)

![4-(3-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2666370.png)

![2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid](/img/structure/B2666372.png)

![3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B2666375.png)

![N-{6-azaspiro[2.5]octan-1-yl}-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2666377.png)